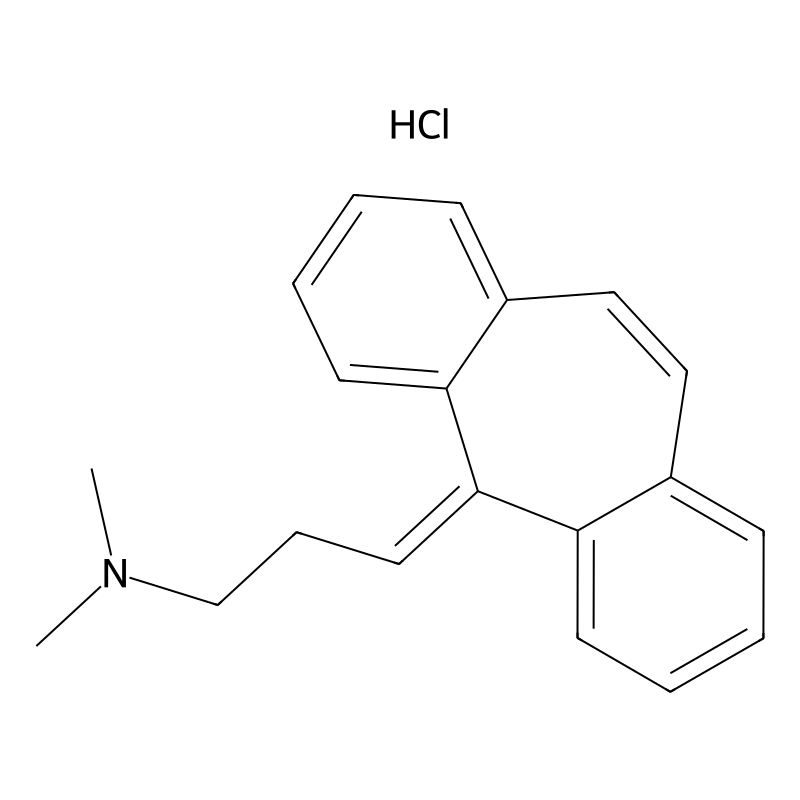

Cyclobenzaprine Hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Cyclobenzaprine hydrochloride mechanism of action skeletal muscle relaxation

Mechanisms of Action Overview

| Mechanism / Action | Primary Site / Target | Functional Outcome | Key Supporting Evidence |

|---|---|---|---|

| Reduction of Tonic Somatic Motor Activity | Brainstem (e.g., Locus Coeruleus) [1] [2] | Decreases hyperactivity in efferent gamma (γ) and alpha (α) motor neurons, reducing muscle spasms without direct action on muscles [1]. | Preclinical animal studies [1] [3]. |

| Inhibition of Descending Serotonergic Pathways | Spinal Cord; 5-HT2 Receptor Antagonism [1] [3] [4] | Blocks serotonin's facilitatory role in spinal motor neurons, inhibiting mono- and polysynaptic reflexes to decrease pain and muscle activity [1] [2]. | More recent research on receptor antagonism [1] [3]. |

| Potent Histamine H1 Receptor Antagonism | Central Nervous System; Histamine H1 Receptor [2] | A primary cause of drowsiness and sedation, a major side effect; functions as a non-competitive antagonist [2]. | Recent (2024) receptor-binding and functional assays [2]. |

| Secondary Pharmacological Properties | Various Neurotransmitter Systems [3] [5] | Contributes to side effect profile (e.g., dry mouth, tachycardia) rather than primary therapeutic muscle relaxation [1] [5]. | Well-documented binding affinity profiles [3] [5]. |

Detailed Experimental Insights

For research and development purposes, here is a deeper look into the experimental evidence and methodologies that underpin our current understanding.

Established Central Action & Noradrenergic Inhibition

Early foundational studies in animals established that cyclobenzaprine's primary site of action is the central nervous system.

- Key Experimental Findings: Microinjection of cyclobenzaprine directly into the locus coeruleus of the brainstem in cats produced a dose-dependent reduction in muscle reflexes, while application to the spinal cord itself had minimal effect [2]. This points to the supraspinal brainstem as the crucial site for its muscle-relaxant effect.

- Proposed Pathway: The drug is believed to depress the activity of coeruleus-spinal pathways, leading to reduced noradrenergic outflow and a subsequent decrease in the firing of spinal motor neurons [3] [2].

Serotonin 5-HT2 Receptor Antagonism

Subsequent research identified an additional, significant mechanism involving the serotonergic system.

- Key Experimental Findings: Receptor binding assays show cyclobenzaprine has high affinity for several serotonin receptor subtypes, particularly 5-HT2A, 5-HT2B, and 5-HT2C [3] [5]. In animal models, it was shown to reduce pain transmission by blocking descending serotonergic pathways in the spinal cord [2].

- Proposed Pathway: By antagonizing 5-HT2 receptors, cyclobenzaprine inhibits the serotonin-mediated facilitation of spinal cord interneurons, which dampens reflex motor activity [1] [4].

Potent Histamine H1 Receptor Antagonism (Recent Finding)

A 2024 study provided a definitive explanation for the drug's most common adverse effect: sedation.

- Experimental Protocol:

- Competitive Binding Assays: Using HEK293 cells expressing human H1 receptors, researchers demonstrated that cyclobenzaprine displaces the standard H1R radioligand [3H]-mepyramine with high affinity (Ki = 42.4 nM), comparable to diphenhydramine [2].

- Functional Assays (Calcium Mobilization): In cells where H1 receptor activation triggers calcium release, cyclobenzaprine potently inhibited histamine-induced calcium mobilization (IC50 = 89.4 nM). The mechanism was identified as non-competitive antagonism, meaning it binds to a site different from histamine and cannot be overcome by increasing histamine concentration [2].

- Conclusion: This study confirms that the sedative effects of cyclobenzaprine are directly mediated by its potent blockade of central H1 receptors [2].

Visualizing the Multimodal Mechanism

The following diagram synthesizes the primary known and proposed pathways through which cyclobenzaprine is thought to exert its effects.

Summary of Cyclobenzaprine's Complex Pharmacological Activity

Key Takeaways for Researchers

- Central, Not Peripheral Action: Cyclobenzaprine does not act directly on skeletal muscle or the neuromuscular junction. Its efficacy relies entirely on central nervous system modulation [1] [6].

- An Antispasmodic, Not an Antispastic: It is effective for acute muscle spasms of local origin but is not indicated for spasticity associated with cerebral palsy or spinal cord injuries [1] [3].

- Significant Sedative Mechanism: The recently elucidated potent H1 receptor antagonism provides a clear target for researchers aiming to design novel muscle relaxants with reduced sedating properties [2].

References

- 1. Cyclobenzaprine - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 2. The Skeletal Muscle Relaxer Cyclobenzaprine Is a Potent ... [sciencedirect.com]

- 3. Cyclobenzaprine: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 4. Cyclobenzaprine-related adverse events: a comprehensive ... [frontiersin.org]

- 5. Cyclobenzaprine [en.wikipedia.org]

- 6. What is the mechanism of Cyclobenzaprine hydrochloride? [synapse.patsnap.com]

Cyclobenzaprine JAK1-STAT3-WDHD1 signaling pathway cancer research

Quantitative Data Summary

The anti-cancer effects of cyclobenzaprine were characterized through a series of in vitro and in vivo assays.

Table 1: In Vitro Anti-Cancer Effects of Cyclobenzaprine in ESCC Cell Lines

| Assay Type | Cell Lines Used | Key Findings | Dependency |

|---|---|---|---|

| Cell Viability (CCK-8) | KYSE150, Eca109 | Significant inhibition of proliferation | Time- and Dose-dependent [1] |

| Colony Formation | KYSE150, Eca109 | Inhibited proliferative ability | Dose-dependent [1] |

| Migration (Transwell, Scratch) | KYSE150, Eca109 | Suppressed migratory ability | Dose-dependent [1] |

Table 2: In Vivo and Mechanistic Findings

| Investigation Area | Experimental Model | Key Findings |

|---|---|---|

| *In Vivo* Efficacy | Tumor-bearing nude mice | Significant inhibition of ESCC tumor growth [1] |

| Safety Profile | Nude mice (histological exam) | No significant damage to heart, liver, spleen, lungs, or kidneys [1] |

| Core Mechanism | DARTS & CETSA assays | Cyclobenzaprine directly binds to JAK1 protein [1] |

| Downstream Target | Proteomics, RT-PCR, WB | Downregulates WDHD1 expression via JAK1-STAT3 axis [1] |

| Pathway Specificity | Pathway analysis | JAK1-STAT3 specific; not JAK2-STAT3 or PI3K-Akt-mTOR [1] |

| DNA Damage Response | Comet assay | Induced DNA damage following WDHD1 knockdown or Flexeril exposure [1] |

Experimental Protocols

The following is a detailed methodology for the key experiments cited in the study [1].

1. Cell Viability and Proliferation Assays

- Purpose: To assess the inhibitory effect of cyclobenzaprine on ESCC cell growth.

- Cell Lines: Human ESCC cell lines KYSE150 and Eca109.

- Reagent: Cell Counting Kit-8 (CCK-8).

- Procedure:

- Seed cells in 96-well plates.

- Treat with a gradient of cyclobenzaprine concentrations for 24, 48, and 72 hours.

- Add CCK-8 solution to each well and incubate for 1-4 hours.

- Measure the absorbance at 450 nm using a microplate reader.

- Additional Proliferation Assay: For the plate colony formation assay, a low density of cells is seeded and treated with the drug for 10-14 days. Colonies are then fixed, stained, and counted.

2. Migration Assays

- Purpose: To evaluate the effect of cyclobenzaprine on ESCC cell migration.

- Scratch Assay:

- Create a confluent monolayer of cells and scratch a wound using a pipette tip.

- Wash off detached cells and add fresh medium containing cyclobenzaprine.

- Monitor and image cell migration into the scratch area at regular intervals (0, 24, 48 hours).

- Transwell Assay:

- Seed serum-starved cells in the upper chamber of a Transwell insert with a porous membrane.

- Add medium with cyclobenzaprine to the upper chamber and place the insert into a lower chamber containing medium with fetal bovine serum as a chemoattractant.

- After incubation, remove non-migrated cells from the upper membrane surface. Fix, stain, and image the migrated cells on the lower surface.

3. Target Identification and Binding Assays

- Purpose: To confirm the direct physical interaction between cyclobenzaprine and the JAK1 protein.

- Drug Affinity Responsive Target Stability (DARTS) Assay:

- Incubate cell lysates with cyclobenzaprine or a control.

- Digest the lysate-prodrug mixture with pronase. The binding of the drug to its target (JAK1) will protect it from proteolysis.

- Detect the protected protein (JAK1) by western blotting.

- Cellular Thermal Shift Assay (CETSA):

- Treat live cells with cyclobenzaprine or vehicle control.

- Heat the cell aliquots to different temperatures to denature proteins.

- Centrifuge to separate soluble (stable) protein from insoluble (aggregated) protein.

- Analyze the soluble fraction by western blotting for JAK1. A shift in thermal stability (more JAK1 remains soluble at higher temperatures in the drug-treated group) indicates direct binding.

4. In Vivo Efficacy Study

- Purpose: To validate the anti-cancer effect of cyclobenzaprine in a live animal model.

- Animal Model: Tumor-bearing nude mice.

- Procedure:

- Subcutaneously inject ESCC cells to form tumors.

- Once tumors are palpable, randomize mice into control and treatment groups.

- Administer cyclobenzaprine or vehicle control via a specified route (e.g., intraperitoneal injection or oral gavage) for the duration of the study.

- Regularly monitor and measure tumor volume and body weight.

- At the endpoint, euthanize the animals, excise and weigh tumors.

- Collect major organs (heart, liver, spleen, lungs, kidneys) for histological examination (H&E staining) to assess potential toxicity.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed molecular mechanism and the key experimental workflow used in the study.

Cyclobenzaprine inhibits JAK1, blocking STAT3 activation and WDHD1 expression, suppressing proliferation and metastasis while inducing DNA damage [1].

Experimental workflow from compound screening to in vivo validation, showing key steps for confirming cyclobenzaprine's mechanism of action [1].

Key Research Implications

- Drug Repurposing Potential: Cyclobenzaprine, an already FDA-approved drug, could be rapidly repositioned as an anti-cancer therapeutic, potentially reducing development time and costs [1].

- Novel Mechanism: The discovery of the JAK1-STAT3-WDHD1 axis provides a new signaling pathway for targeted therapy, especially in ESCC. The role of WDHD1 in cancer, particularly in the DNA damage response, merits deeper investigation [1].

- Therapeutic Specificity: The study highlights that cyclobenzaprine's effect is specific to the JAK1-STAT3 pathway and not JAK2-STAT3, which may lead to a more targeted therapeutic profile with fewer off-target effects [1].

References

Cyclobenzaprine DNA damage response DDR mechanism

DNA Damage Response (DDR) in Research

The DNA damage response is a critical cellular network for maintaining genomic integrity, studied extensively for its role in cancer development and treatment [1]. Current research focuses on targeting DDR to improve cancer therapies, but cyclobenzaprine is not mentioned in this context.

Key DDR Pathways and Their Roles The table below summarizes the primary DNA repair pathways, which are a core part of the DDR mechanism.

| Pathway Name | Type of Repair | Main DNA Lesions Handled | Key Proteins Involved |

|---|---|---|---|

| Nucleotide Excision Repair (NER) | Single-Strand Break Repair | Large, helix-distorting lesions (e.g., from UV light, cisplatin) | XPC, RAD23, CETN2, CSA, CSB [1] |

| Base Excision Repair (BER) | Single-Strand Break Repair | Small, non-helix-distorting base lesions (e.g., from oxidation, alkylation) | DNA glycosylases [1] |

| Mismatch Repair (MMR) | Single-Strand Break Repair | Replication errors (base-base mismatches, insertion/deletion loops) | MSH2, MSH6, MSH3, MLH1, PMS2 [1] |

| Homologous Recombination (HR) | Double-Strand Break Repair | DSBs during S and G2 phases of the cell cycle (error-free) | BRCA1, BRCA2, RAD51, ATM, MRN complex [2] [1] |

| Non-Homologous End Joining (NHEJ) | Double-Strand Break Repair | DSBs throughout the cell cycle (error-prone) | DNA-PKcs, Ku70/Ku80 [2] |

Experimental Approaches for DDR Investigation

Should you wish to investigate a potential connection between a compound like cyclobenzaprine and DDR, the methodologies below, derived from cancer therapy research, provide a technical framework.

1. Assessing DDR Activation via Phosphorylation Markers

- Objective: To determine if a compound triggers the DDR signaling cascade.

- Protocol:

- Treat cells (e.g., pancreatic carcinoma cell lines like BxPC3) with the compound of interest [3].

- Use Western blot analysis to detect changes in phosphorylation levels of key DDR proteins.

- Key Markers: γH2AX (DSB marker), pCHK1 (Ser345), pCHK2 (Thr68), pRPA32 (replication stress), pKAP1, and pP53 [3].

- Interpretation: Increased phosphorylation indicates activation of specific DDR pathways.

2. Evaluating Impact on DNA Repair Capacity

- Objective: To test if a compound impairs a cell's ability to repair DNA damage.

- Protocol:

- Induce DNA damage using a known agent (e.g., cisplatin for DNA adducts, doxorubicin for DSBs) [3].

- Co-treat with the compound under investigation.

- Measure: Use techniques like immunofluorescence to quantify the number of γH2AX foci as a marker for persistent DSBs [3].

- Alternative Measure: Quantify steady-state levels of specific DNA lesions (e.g., Cis-(1,2-GpG)-DNA adducts) to assess repair inhibition [3].

3. Analyzing Cell Cycle Checkpoints and Cell Death

- Objective: To determine if a compound disrupts cell cycle arrest and promotes death.

- Protocol:

- Treat cells and analyze at various time points (e.g., 24h and 72h) [3].

- Use flow cytometry to determine cell cycle distribution (e.g., G1, S, G2/M) and the subG1 population (indicative of apoptosis) [3].

- Use Western blot to detect cleavage of caspase-3 and caspase-7, confirming apoptosis activation [3].

DNA Damage Response Signaling Pathway

The diagram below outlines the core DDR signaling cascade, which is initiated by different types of DNA damage.

> The DDR pathway is initiated by sensors that detect DNA lesions, leading to the activation of transducer kinases (ATM/ATR) and effector kinases (CHK1/CHK2) that coordinate cell fate decisions [3] [2] [1].

Guidance for Further Research

Given the lack of direct evidence, your investigation into cyclobenzaprine and DDR would be exploratory.

- Review the Drug's Safety Profile: The available study on cyclobenzaprine analyzes adverse event data from the FDA FAERS database, focusing on clinical side effects like cardiac arrest, dizziness, and confusion, not molecular mechanisms [4]. This may not aid your mechanistic research but is relevant for contextualizing the drug's known effects.

- Consider Investigating Alternative Mechanisms: Cyclobenzaprine's primary documented mechanism is as a centrally-acting muscle relaxant, believed to work through antagonism of serotonin receptors in the brainstem [4]. Research efforts might be more productive if focused on its known neuropharmacological effects rather than an unexplored DDR link.

References

- 1. DNA damage response signaling: A common link between ... [pmc.ncbi.nlm.nih.gov]

- 2. Targeting the DNA Damage Response and DNA Repair ... [mdpi.com]

- 3. Targeting Mechanisms of the DNA Damage Response ... [pmc.ncbi.nlm.nih.gov]

- 4. Cyclobenzaprine-related adverse events - PubMed Central [pmc.ncbi.nlm.nih.gov]

Quantitative Pharmacokinetic Parameters of Cyclobenzaprine

The following table summarizes the key pharmacokinetic parameters for cyclobenzaprine immediate-release tablets based on available data:

| Parameter | Value | Notes / Reference |

|---|---|---|

| Protein Binding | ~93% | Primarily to alpha-1 acid glycoprotein [1] [2] [3] |

| Bioavailability | 33% - 55% | [2] [3] |

| Time to Peak Plasma Concentration (Tmax) | ~4 hours | Immediate-release formulation [1] |

| Elimination Half-Life (t1/2) | 18 hours (average) | Range of 8-37 hours for immediate-release [1] [2] |

| Terminal Elimination Half-Life (t1/2)γ | 31.9 hours (average) | Observed in one study, suggesting multi-compartmental kinetics [3] |

| Clearance | 0.7 L/min | [2] |

Detailed Experimental Methodology for Pharmacokinetic Studies

The data in the table above are often derived from rigorous bioequivalence and pharmacokinetic studies. Below is a detailed methodology from one such study that investigated cyclobenzaprine pharmacokinetics and bioequivalence [3].

- Study Design: The study employed an open, randomized, crossover, single-dose, two-period, and two-sequence design [3].

- Subjects: The study involved 26 healthy volunteers (13 male, 13 female) who were nonsmokers with no history of major organ disease. A 30-day washout period was implemented between study periods [3].

- Dosing and Sampling: After an overnight fast, subjects received a single 10 mg immediate-release cyclobenzaprine tablet with 200 mL of water. Blood samples were collected for up to 240 hours (10 days) post-administration to fully characterize the elimination profile [3].

- Bioanalytical Method: Cyclobenzaprine plasma concentrations were quantified using a validated LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry) method [3].

- Sample Preparation: Plasma samples underwent liquid-liquid extraction using methyl tert-butyl ether, with amitriptyline used as an internal standard [3].

- Chromatography: Separation was achieved on a Phenomenex Luna C18 column with a mobile phase of acetonitrile and 0.01 M ammonium acetate buffer [3].

- Detection: Mass spectrometric detection used electrospray ionization (ESI) in positive ion mode and multiple reaction monitoring (MRM) to track specific ion transitions for cyclobenzaprine and the internal standard [3].

Mechanistic Pathways and Experimental Workflows

The central muscle-relaxant action of cyclobenzaprine is distinct from its sedative side effects. The following diagram illustrates these two primary pathways based on recent research [4] [5].

This diagram shows that cyclobenzaprine's therapeutic muscle relaxation occurs through action in the brainstem, inhibiting noradrenergic and serotonergic systems to reduce spinal motor neuron activity [1] [4]. The sedative effects are a separate off-target action, mediated by potent non-competitive antagonism of central histamine H1 receptors [4] [5].

Key Considerations for Researchers

- Multi-Compartment Kinetics: The significant difference between the rapid (3.1 hours) and terminal (31.9 hours) elimination half-lives confirms cyclobenzaprine exhibits multi-compartment pharmacokinetics, which is important for designing dosing regimens [3].

- Impact of Protein Binding: High binding to alpha-1 acid glycoprotein, an acute-phase reactant, suggests that plasma concentrations of the active free drug could be altered in patients with inflammatory conditions [1].

- Metabolism and Interactions: Cyclobenzaprine is primarily metabolized by cytochrome P450 enzymes CYP3A4, CYP1A2, and to a lesser extent CYP2D6 [1] [2]. This profile indicates a potential for pharmacokinetic drug interactions with inhibitors or inducers of these enzymes.

References

- 1. Cyclobenzaprine - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 2. Cyclobenzaprine [en.wikipedia.org]

- 3. Pharmacokinetics and Bioequivalence Evaluation of ... - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Skeletal Muscle Relaxer Cyclobenzaprine Is a Potent ... [sciencedirect.com]

- 5. The Skeletal Muscle Relaxer Cyclobenzaprine Is a Potent ... [pubmed.ncbi.nlm.nih.gov]

Pharmacology of Cyclobenzaprine and Norcyclobenzaprine

Cyclobenzaprine (CBP) is a centrally acting skeletal muscle relaxant with a tricyclic structure similar to amitriptyline [1] [2]. Its exact mechanism is not fully elucidated, but it is known to act primarily in the central nervous system, reducing tonic somatic motor activity by influencing brainstem pathways [2]. Norcyclobenzaprine (nCBP), the major N-desmethyl metabolite of cyclobenzaprine, is pharmacologically active and contributes significantly to the drug's overall effects [3].

Both CBP and nCBP function primarily as receptor antagonists. The table below summarizes their binding affinity (Ki in nM) to key human receptors [3]. A lower Ki value indicates stronger receptor binding.

| Receptor | Cyclobenzaprine (CBP) Ki (nM) | Norcyclobenzaprine (nCBP) Ki (nM) | Functional Activity |

|---|---|---|---|

| Serotonin 5-HT2A | 5.2 | 13 | Antagonist [3] |

| Serotonin 5-HT2C | 5.2 | 43 | Antagonist [3] |

| Histamine H1 | 1.3 | 5.6 | Antagonist [3] |

| α1A-Adrenergic | 5.6 | 34 | Antagonist [3] |

| α2C-Adrenergic | 21 | 48 | Antagonist [3] |

| Muscarinic M1 | 7.9 | 30 | Antagonist [3] |

| Serotonin 5-HT1A | 5300 | 3200 | Agonist [1] |

Antagonism of 5-HT2A and histamine H1 receptors is considered crucial for improving sleep quality, a key benefit in fibromyalgia treatment [3]. The antagonistic activity at multiple receptor systems also explains common side effects like sedation, dry mouth (anticholinergic), and dizziness [1] [2].

Metabolic Pathway and Pharmacokinetics

Cyclobenzaprine is primarily metabolized in the liver, and its pharmacokinetics are linear over the 2.5-10 mg dose range [4].

CBP Metabolism Pathways: Oral administration undergoes significant first-pass metabolism, while sublingual route bypasses it.

A critical finding is that norcyclobenzaprine has a significantly longer elimination half-life (approximately 73 hours) than the parent drug CBP (18-37 hours) [3]. Because nCBP does not form a stable glucuronide conjugate, it clears slowly and can accumulate with chronic dosing, contributing to sustained drug effects [3].

Key Experimental Methods for Analysis

Robust analytical techniques are essential for studying these compounds in formulations and biological samples.

Dissolution Testing for Formulations

A validated HPLC method for dissolution testing of immediate-release CBP tablets uses the following parameters [5]:

- Apparatus: USP Type II (Paddle)

- Medium: 900 mL of 0.1 N HCl (pH 1.2)

- Rotation Speed: 50 rpm

- Temperature: 37°C ± 0.5°C

- Analysis: RP-HPLC with UV detection at 289.4 nm

The chromatographic conditions for the dissolution sample analysis are [5]:

- Column: Shodex C18-4E (250 mm x 4.6 mm, 5 µm)

- Mobile Phase: Acetonitrile:Phosphate Buffer (pH 3.0) in a 65:35 ratio (v/v)

- Flow Rate: 1.0 mL/min

- Injection Volume: 20 µL

This method demonstrated that over 99% of the drug is released from the formulation within 15 minutes [5].

LC-MS/MS Protocol for Plasma Quantification

A sensitive LC-MS/MS method for pharmacokinetic studies in human plasma involves [4]:

- Sample Preparation: Liquid-liquid extraction of 1 mL plasma with methyl tert-butyl ether, using amitriptyline as an internal standard.

- Chromatography:

- Column: Phenomenex Luna C18 (150 x 4.6 mm)

- Mobile Phase: Acetonitrile and 0.01 M ammonium acetate buffer with 0.1% formic acid (90:10, v/v)

- Flow Rate: 0.35 mL/min

- Mass Spectrometric Detection:

- Ionization: Positive ion electrospray (ESI+)

- MRM Transitions:

- Cyclobenzaprine: m/z 276.6 → 216.4

- Amitriptyline (IS): m/z 278 → 218

This method is validated with high sensitivity and specificity suitable for bioequivalence studies [4].

Clinical Implications in Drug Development

The pharmacology of CBP and nCBP has direct implications for developing new therapies such as Tonmya, a sublingual formulation of CBP approved for fibromyalgia [6].

Rationale for Sublingual CBP: aims to improve tolerability by reducing nCBP formation.

The sublingual route is designed to reduce first-pass metabolism, thereby decreasing the formation of the long-lived metabolite nCBP. This may potentially improve the drug's tolerability profile while maintaining efficacy for chronic pain conditions [6] [7]. However, nCBP is a potent antagonist itself, and its contribution to the overall therapeutic effect, particularly sleep maintenance, is an important consideration in drug design [3] [7].

References

- 1. Cyclobenzaprine [en.wikipedia.org]

- 2. Cyclobenzaprine - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 3. Cyclobenzaprine (CBP) and Its Major Metabolite ... [acrabstracts.org]

- 4. Pharmacokinetics and Bioequivalence Evaluation of ... - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development and validation of dissolution test method for... [ijpca.org]

- 6. Tonix Pharmaceuticals Announces FDA Approval of ... [ir.tonixpharma.com]

- 7. Tonmya™ the new drug for fibromyalgia is no more useful ... [painri.com]

Comprehensive LC-MS/MS Application Notes and Protocols for Cyclobenzaprine Quantification in Plasma

This document provides a detailed methodology for the quantification of cyclobenzaprine in dog and human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The outlined protocols are derived from validated methods used in pharmacokinetic and bioequivalence studies and are designed for use by researchers and drug development professionals.

Analytical Method Overview

Cyclobenzaprine is a skeletal muscle relaxant with a complex pharmacokinetic profile, including a long terminal elimination half-life. Monitoring its plasma concentration is crucial for pharmacokinetic studies [1]. The LC-MS/MS methods described here are optimized for high sensitivity, selectivity, and rapid analysis.

Experimental Protocols

LC-MS/MS Protocol for Cyclobenzaprine Quantification in Human Plasma

This protocol is adapted from a method that achieved a lower limit of quantification (LLOQ) of 0.049 ng/mL [2] [3].

- Instrumentation: Liquid chromatography system coupled to a triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source.

- Chromatography:

- Column: Ultimate XB-CN (150 × 2.1 mm, 5 µm).

- Mobile Phase: Acetonitrile-water (40:60, v/v) containing 10 mM ammonium acetate and 0.1% formic acid.

- Elution: Isocratic.

- Flow Rate: Not specified in the provided search results.

- Mass Spectrometry:

- Sample Preparation (Liquid-Liquid Extraction):

- Use escitalopram as the internal standard (IS).

- Add a saturated sodium carbonate solution to the plasma sample.

- Extract the analyte and IS using a mixture of hexane-diethyl ether (3:1, v/v).

- Evaporate the organic layer to dryness under a gentle stream of nitrogen.

- Reconstitute the residue with the mobile phase for LC-MS/MS analysis [2] [3].

LC-MS/MS Protocol for Cyclobenzaprine Quantification in Dog Plasma

This method, with an LLOQ of 0.0200 ng/mL, uses a similar approach with slight modifications [4].

- Instrumentation: Triple quadrupole tandem mass spectrometer.

- Chromatography:

- Column: Agela C18 column.

- Mobile Phase: Acetonitrile: 5 mM ammonium acetate: formic acid (90:10:0.01, v/v/v).

- Flow Rate: 0.3 ml/min.

- Analysis Time: 2.4 minutes [4].

- Mass Spectrometry:

- Ionization Mode: Positive ESI.

- Detection Mode: MRM.

- Ion Transitions:

- Cyclobenzaprine: m/z 276.2 → 216.1

- Internal Standard (Escitalopram): m/z 325.1 → 109.0 [4].

- Sample Preparation:

- The plasma sample is extracted with an organic solvent (not specified in detail).

- The post-treatment samples are then injected into the LC-MS/MS system [4].

Alternative Extraction Method for Human Plasma

Another bioequivalence study provides a detailed extraction procedure, using amitriptyline as the internal standard [1].

- Materials:

- Internal Standard: Amitriptyline solution (1000 ng/mL in methanol).

- Extraction Solvent: Methyl tert-butyl ether.

- Procedure:

- Add 25 µL of the internal standard solution to 1000 µL of plasma.

- Add 4.0 mL of methyl tert-butyl ether and vortex-mix for 1 minute.

- Centrifuge for 10 minutes at 3500 rpm.

- Freeze the sample and decant the organic layer.

- Filter the organic layer through a 0.45 µm filter.

- Evaporate the filtrate at 40°C under a nitrogen stream.

- Reconstitute the residue with 500 µL of mobile phase and vortex-mix for 30 seconds.

- Inject 50 µL into the LC-MS/MS system [1].

Method Validation Data Summary

The following tables summarize key validation parameters and pharmacokinetic data from the cited studies.

Table 1: Analytical Method Validation Parameters

| Parameter | Human Plasma Method [2] [3] | Human Plasma Method [1] | Dog Plasma Method [4] |

|---|---|---|---|

| Linear Range | 0.049 - 29.81 ng/mL | Information Missing | 0.0200 - 10.0 ng/mL |

| LLOQ | 0.049 ng/mL | Information Missing | 0.0200 ng/mL |

| Intra-day Precision (RSD%) | ≤ 6.5% | ≤ 12.8% | Within 12.8% RSD |

| Inter-day Precision (RSD%) | ≤ 6.5% | Information Missing | Within 12.8% RSD |

| Accuracy (Relative Error) | Information Missing | Within ±5.6% | Within ±5.6% |

Table 2: Representative Pharmacokinetic Parameters of Cyclobenzaprine from a Bioequivalence Study in Humans (23 subjects, 10 mg immediate-release tablet) [1]

| Pharmacokinetic Parameter | Reference Product | Test Product |

|---|---|---|

| AUC (ng∗h/mL) | 199.4 | 201.6 |

| Cmax (ng/mL) | 7.0 | 7.2 |

| Tmax (h) | 4.5 | 4.6 |

| Rapid Elimination Half-Life (t½β, h) | 3.1 | 3.1 |

| Terminal Elimination Half-Life (t½γ, h) | 31.9 | 31.9 |

Workflow and Metabolic Pathway Visualization

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the metabolic pathway of cyclobenzaprine, providing a clear visual guide to the procedures described.

Diagram 1: Sample Preparation and Analysis Workflow

The diagram below outlines the key steps in the sample preparation process for the quantification of cyclobenzaprine in plasma.

Diagram 2: Cyclobenzaprine Metabolism and Pharmacokinetics

This diagram summarizes the primary metabolic pathway and key pharmacokinetic parameters of cyclobenzaprine.

Discussion and Conclusion

The LC-MS/MS methods presented here provide sensitive, rapid, and reliable quantification of cyclobenzaprine in plasma, making them suitable for demanding applications like pharmacokinetic and bioequivalence studies. Key factors for success include:

- Internal Standard Choice: Using a structurally similar internal standard like escitalopram or amitriptyline corrects for variability in extraction and ionization.

- Efficient Sample Clean-up: Liquid-liquid extraction effectively removes plasma matrix components, reducing ion suppression and improving sensitivity.

- Optimized Chromatography: The use of specific C18 or CN columns with acidic mobile phases provides excellent peak shape and rapid separation, with analysis times as short as 2.4 minutes [4].

- Selective Detection: MRM on a triple quadrupole mass spectrometer ensures high specificity even at sub-nanogram per milliliter concentrations [2].

These robust protocols provide a solid foundation for clinical and research laboratories focused on cyclobenzaprine analysis and drug development.

References

- 1. Pharmacokinetics and Bioequivalence Evaluation of ... - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of cyclobenzaprine in human plasma by ... [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of cyclobenzaprine in human plasma by ... [sigmaaldrich.com]

- 4. Rapid and sensitive analysis of cyclobenzaprine by LC– ... [sciencedirect.com]

Cyclobenzaprine Bioequivalence Study: Application Notes & Protocol

This document outlines a standardized clinical study design to assess the bioequivalence between two oral formulations of cyclobenzaprine hydrochloride (10 mg) immediate-release tablets in healthy adult subjects under fasting conditions.

Study Design and Population

A well-defined study population and rigorous crossover design are fundamental to demonstrating bioequivalence.

- Objective: To investigate the pharmacokinetics of cyclobenzaprine and evaluate the bioequivalence between a test and a reference 10 mg immediate-release tablet formulation [1].

- Design: An open-label, randomized, single-dose, two-period, two-sequence crossover study [1].

- Washout Period: A minimum of 30 days between dosing periods to prevent carryover effects, justified by the long terminal elimination half-life of cyclobenzaprine [1].

- Subjects: 26 healthy adults (a balance of males and females). Participants should be non-smokers, without significant medical history, and not undergoing other pharmacological treatments. Hepatic impairment is an exclusion criterion due to its significant impact on cyclobenzaprine's elimination [1] [2].

- Procedure: After an overnight fast, subjects receive a single 10 mg dose of either the test or reference product with 200 mL of water. Blood samples are collected for up to 240 hours (10 days) post-dose due to the drug's long half-life [1].

Table 1: Key Demographic and Study Design Parameters

| Parameter | Specification |

|---|---|

| Study Type | Bioequivalence, Crossover |

| Subjects (n) | 26 (healthy adults) |

| Dosage | 10 mg single oral dose |

| Washout Period | 30 days |

| Fasting Condition | Overnight fast before dosing |

| Blood Collection Duration | Up to 240 hours |

Bioanalytical Methodology: LC-MS/MS Quantification

Accurate quantification of cyclobenzaprine in plasma is achieved through a validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method [1].

- Sample Preparation: Plasma samples undergo liquid-liquid extraction using methyl tert-butyl ether after the addition of amitriptyline as an internal standard [1].

- Chromatography: Separation is performed on a Phenomenex Luna C18 column with a mobile phase of acetonitrile and 0.01 M ammonium acetate buffer (90:10, v/v) with 0.1% formic acid [1].

- Mass Spectrometry: Detection uses positive ion electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM), tracking the transition of m/z 276.6→216.4 for cyclobenzaprine and m/z 278→218 for the internal standard [1].

- Method Validation: The method is validated for specificity, linearity, precision, accuracy, and stability, adhering to regulatory guidelines [1].

Pharmacokinetic and Statistical Analysis

Bioequivalence is determined by comparing the rate and extent of absorption of the test and reference formulations.

- Key Parameters: The primary parameters for bioequivalence assessment are the area under the plasma concentration-time curve from zero to last measurable concentration (AUC₀–t) and the maximum plasma concentration (Cₘₐₓ). Time to Cₘₐₓ (Tₘₐₓ) is also reported [1].

- Statistical Analysis: Bioequivalence is evaluated using an analysis of variance (ANOVA). The 90% confidence intervals (CIs) for the geometric mean ratio (Test/Reference) of AUC and Cₘₐₓ must fall within the 80%–125% range, as per regulatory standards [1].

Table 2: Summary of Pharmacokinetic Parameters and Bioequivalence Criteria from a Published Study [1]

| Parameter | Reference Product | Test Product | 90% CI for Ratio (Test/Reference) |

|---|---|---|---|

| AUC (ng·h/mL) | 199.4 | 201.6 | 93% - 111% |

| Cₘₐₓ (ng/mL) | 7.0 | 7.2 | 93% - 112% |

| Tₘₐₓ (h) | 4.5 | 4.6 | Not Applicable |

Table 3: Cyclobenzaprine Pharmacokinetic Properties Relevant to Study Design [1] [2]

| Property | Value / Description | Implication for Study Design |

|---|---|---|

| Bioavailability | 33% - 55% | High inter-subject variability expected. |

| Tₘₐₓ | ~4 - 5 hours | Dictates dense blood sampling around this time. |

| Protein Binding | ~93% | High; potential for drug interactions. |

| Metabolism | Extensive hepatic, primarily by CYP3A4 and CYP1A2 | Contraindicated in hepatic impairment. |

| Terminal Half-life | ~31.9 hours (range 8-37 hours) | Justifies long sample collection (240 hours) and a 30-day washout. |

Experimental Workflow and Data Analysis Logic

References

Cyclobenzaprine electrochemical determination screen printed electrode

Introduction to Cyclobenzaprine HCl Electrochemical Sensing

Cyclobenzaprine hydrochloride (CBZ) is a centrally-acting skeletal muscle relaxant structurally related to tricyclic antidepressants that is widely prescribed for acute musculoskeletal conditions [1] [2]. Electrochemical sensing platforms have emerged as powerful alternatives to conventional analytical techniques like HPLC and LC-MS/MS for CBZ determination, offering advantages of rapid analysis, cost-effectiveness, high sensitivity, and portability for potential point-of-care applications [3] [2].

Recent advancements in nanomaterial-modified electrodes have significantly enhanced the performance characteristics of electrochemical sensors for pharmaceutical analysis. These modifications improve electron transfer kinetics, increase active surface area, and enhance selectivity toward target analytes [4] [5] [6]. This protocol details the fabrication, optimization, and application of novel screen-printed and carbon paste electrodes for sensitive CBZ detection in pharmaceutical, biological, and environmental samples.

Performance Comparison of Electrochemical Sensors

Table 1: Comparative analytical performance of different CBZ electrochemical sensors

| Electrode Modification | Linear Range (mol L⁻¹) | Detection Limit (mol L⁻¹) | Technique | Application Samples |

|---|---|---|---|---|

| α-Mn₂O₃:Co@CNTs [4] [1] | 1 × 10⁻⁶ to 1 × 10⁻² | 2.84 × 10⁻⁷ | Potentiometry | Pharmaceutical formulations |

| S-GCN/TiO₂ [5] | 0.06-10 × 10⁻⁷ | 6.4 × 10⁻⁹ | Square Wave Voltammetry | Water, biomedical, pharmaceutical |

| Ce-doped ZnO/r-GO [6] | 10 × 10⁻⁶ to 0.6 × 10⁻⁷ | 1.6 × 10⁻⁸ | Square Wave Voltammetry | Water, human serum, urine |

| Recycled graphite/NCQDs [7] | 1.0 × 10⁻⁷ to 1.0 × 10⁻² | 5.62 × 10⁻⁸ | Potentiometry | Wastewater |

Table 2: Electrode modification components and their functions

| Component | Function | Optimal Concentration |

|---|---|---|

| Carbon Nanotubes (CNTs) | Enhance electron transfer, increase surface area | Varies by design [4] [1] |

| Metal Oxide Nanostructures (α-Mn₂O₃:Co, TiO₂, ZnO) | Catalytic activity, signal amplification | 5-10% doping [4] [5] |

| Ionophore (α-cyclodextrin) | Selective molecular recognition for CBZ | 5 mg in sensing membrane [7] |

| Ion Pair (CBZ-TPB) | Electroactive species in membrane | 10 mg [1] [7] |

| Plasticizer (Dioctyl phthalate) | Membrane flexibility and stability | 0.35 mL [7] |

Experimental Protocols

Protocol 1: Fabrication of (α-Mn₂O₃:Co)@CNTs Screen-Printed Electrode

Materials and Reagents

- Multi-walled carbon nanotubes (MWCNTs, >95% purity)

- Manganese chloride (MnCl₂) and cobalt chloride (CoCl₂)

- Sodium hydroxide (NaOH)

- Sodium tetraphenyl borate (TPB)

- Polyvinyl chloride (PVC)

- Tetrahydrofuran (THF)

- Cyclobenzaprine HCl standard

- All chemicals analytical grade, solutions prepared with double-distilled water

Step-by-Step Procedure

Synthesis of Cobalt-doped α-Mn₂O₃ Nanostructures

- Dissolve 1.0 g MnCl₂ in 20 mL distilled water with magnetic stirring for 2 hours

- For doping, dissolve 0.5 g CoCl₂ in 10 mL deionized water and add dropwise to manganese solution

- Add 20 mL NaOH solution (1.0 M) dropwise under vigorous stirring

- Continue stirring for 3 hours at room temperature to form homogeneous precipitate

- Filter precipitate and wash repeatedly with deionized water to remove residual ions

- Dry overnight at 80°C and anneal at 450°C for 4 hours [1]

Functionalization of Carbon Nanotubes

- Reflux 1.5 g MWCNTs with H₂SO₄:HNO₃ (3:1 v/v) at 55°C for 12 hours

- Stir at 40°C for additional 12 hours

- Centrifuge and filter resulting suspension

- Wash carboxylated MWCNTs (MWCNT-COOH) repeatedly with distilled water

- Dry under vacuum at 60°C for 16 hours [1]

Preparation of Ion Associate

- Mix equal volumes (30 mL) and concentrations (1 × 10⁻² mol L⁻¹) of CBZ and TPB solutions

- Allow precipitate to coagulate for 48 hours

- Filter and wash precipitate repeatedly with distilled water

- Dry under vacuum oven at 60°C for 4 hours [1]

Electrode Fabrication

- Prepare paste by incorporating α-Mn₂O₃:Co nanostructures, ion pairs (CBZ-TPB), and functionalized CNTs in graphite powder

- Mix thoroughly with PVC and plasticizer (dioctyl phthalate) in THF solvent

- Screen-print onto ceramic substrates following design specifications

- Cure at room temperature for 24 hours then at 60°C for 2 hours [4] [1]

Protocol 2: Response Surface Methodology Optimization

Experimental Design

- Utilize Central Composite Design (CCD) with three critical factors:

- Functionalized carbon nanotube amount (5-15 mg)

- Ion pair content (5-15 mg)

- Mn₂O₃:Co NPs amount (2-10 mg)

- Perform randomized experiments with center points for error estimation

- Model response (Nernstian slope) using quadratic model: Y = β₀ + ΣβᵢXᵢ + ΣβᵢᵢXᵢ² + ΣβᵢⱼXᵢXⱼ

- Generate response surface plots to visualize factor interactions [1]

Optimization Procedure

- Execute experimental runs according to CCD matrix

- Measure electrode response in standard CBZ solutions

- Fit data to mathematical model using Design-Expert or similar software

- Identify optimal factor levels maximizing Nernstian slope

- Verify model adequacy with confirmation experiments [4] [1]

Protocol 3: Electrochemical Measurement and Validation

Calibration and Sample Analysis

- Prepare CBZ standard solutions (1 × 10⁻⁷ to 1 × 10⁻² mol L⁻¹) in Britton-Robinson buffer or distilled water

- Measure potential response for standard solutions (potentiometric) or current response (voltammetric)

- Construct calibration curve by plotting response vs. logarithm of CBZ concentration

- For real samples (pharmaceutical tablets, biological fluids, wastewater):

Validation Parameters

- Linearity: Correlation coefficient (r² > 0.99)

- Accuracy: Recovery studies (98-102%)

- Precision: Intra-day and inter-day RSD (<2%)

- Selectivity: Modified separate solution method or matched potential method

- LOD: Calculated as 3.3 × standard deviation of intercept/slope [4] [7]

Experimental Workflow and Signaling Pathways

The following diagram illustrates the complete experimental workflow for the fabrication and application of the electrochemical sensor:

Troubleshooting and Technical Notes

- Low Sensitivity: Check nanomaterial synthesis conditions, ensure proper doping concentrations, and verify electrode conditioning

- High Background Noise: Use electromagnetic shielding, purify reagents, and ensure stable temperature during measurements

- Poor Reproducibility: Standardize screen-printing parameters, ensure homogeneous paste mixing, and control curing conditions

- Short Lifespan: Store electrodes in dark, dry conditions at 4°C when not in use

- Interference Effects: Optimize ionophore concentration and incorporate selective membranes for complex matrices

The optimized (α-Mn₂O₃:Co)@CNTs sensor demonstrates excellent performance with Nernstian slope of 58.96 ± 0.76 mV per decade and stable response for up to six months, making it suitable for routine pharmaceutical analysis and environmental monitoring [4] [1].

References

- 1. decorated CNT highly sensitive screen printed electrode for ... [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and Bioequivalence Evaluation of ... - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rapid and sensitive analysis of cyclobenzaprine by LC– ... [sciencedirect.com]

- 4. Fabrication of an (α-Mn 2 O 3 :Co)-decorated CNT highly ... [pubs.rsc.org]

- 5. Electrochemical Determination of Cyclobenzaprine ... [pubmed.ncbi.nlm.nih.gov]

- 6. A novel nanozyme doped ZnO/r-GO-based sensor for ... [link.springer.com]

- 7. Analytical green star area (AGSA) as a new assessment tool ... [pubs.rsc.org]

Comprehensive Application Notes and Protocols: Cyclobenzaprine Protein Binding Assay Techniques

Introduction to Cyclobenzaprine and Significance of Protein Binding Studies

Cyclobenzaprine hydrochloride (CBH) is a widely prescribed muscle relaxant used for the treatment of acute musculoskeletal conditions and has recently been investigated for potential repurposing in oncology and infectious diseases. As a tricyclic compound structurally similar to tricyclic antidepressants, understanding its interaction with plasma proteins is essential for pharmacokinetic profiling and therapeutic optimization. Human serum albumin (HSA), the most abundant plasma protein in mammals, serves as a primary carrier for numerous drugs, significantly influencing their distribution, metabolism, and elimination. The binding characteristics between CBH and HSA directly affect the drug's free concentration, bioavailability, and ultimately its pharmacological efficacy.

Recent studies have revealed that CBH exhibits multifaceted biological activities, including 5-HT2 receptor antagonism, antiprotozoal effects against Leishmania infantum, and unexpected anticancer properties in esophageal squamous cell carcinoma models through inhibition of the JAK1-STAT3-WDHD1 axis. These diverse applications underscore the importance of precise protein binding assays to facilitate drug development and repurposing efforts. The following application notes provide detailed methodologies for investigating CBH-protein interactions using various sophisticated techniques, enabling researchers to obtain comprehensive binding data with high accuracy and reproducibility.

Biophysical Assays for CBH-Protein Binding Characterization

Fluorescence Quenching Spectroscopy

2.1.1 Principle and Applications

Fluorescence quenching spectroscopy leverages the intrinsic fluorescence of tryptophan residue (Trp-214) located in subdomain IIA of HSA to monitor interactions with small molecules. When CBH binds near this residue, it causes quenching of fluorescence emission through formation of a ground-state complex, allowing researchers to determine binding affinity, stoichiometry, and thermodynamic parameters. This method is particularly valuable for initial screening of drug-protein interactions due to its high sensitivity and relatively simple implementation.

2.1.2 Detailed Experimental Protocol

- Instrument Setup: Configure a spectrofluorometer with a 150W xenon lamp, monochromators, and a thermostatically controlled cell holder maintained at 25°C, 30°C, and 37°C for comprehensive thermodynamic analysis. Set the excitation wavelength to 280 nm and record emission spectra between 300-500 nm with slit widths set at 5 nm for both excitation and emission.

- Sample Preparation: Prepare HSA solution at a constant concentration of 2 μM in phosphate buffer (20 mM, pH 7.4). Prepare CBH stock solution at 1 mM in methanol and serially dilute to concentrations ranging from 0 to 20 μM. Include appropriate blank solutions (buffer alone and CBH in buffer) for background subtraction.

- Measurement Procedure: First, record the fluorescence spectrum of HSA alone. Then, titrate with increasing concentrations of CBH, mixing thoroughly and allowing 2-minute incubation before each measurement. Perform each titration in triplicate to ensure statistical significance.

- Data Analysis: Analyze fluorescence quenching data using the Stern-Volmer equation: F₀/F = 1 + Ksv[Q] = 1 + kqτ₀[Q], where F₀ and F represent fluorescence intensities in the absence and presence of quencher (CBH), respectively, [Q] is the quencher concentration, Ksv is the Stern-Volmer constant, and kq is the bimolecular quenching rate constant. Plot F₀/F versus [Q] to determine Ksv from the slope. The modified Stern-Volmer plot of log[(F₀-F)/F] versus log[Q] provides the binding constant (Kb) and binding stoichiometry (n).

UV-VIS Absorption Spectroscopy

2.2.1 Principle and Applications

UV-VIS absorption spectroscopy detects micro-environmental alterations around aromatic amino acid residues (tryptophan, tyrosine, and phenylalanine) in HSA upon CBH binding. This technique provides evidence for complex formation through observed changes in absorption intensity and can distinguish between static and dynamic quenching mechanisms when combined with fluorescence data.

2.2.2 Detailed Experimental Protocol

- Instrument Setup: Use a double-beam UV-VIS spectrophotometer with matched quartz cuvettes of 1 cm path length. Maintain constant temperature using a circulating water bath or Peltier controller.

- Sample Preparation: Prepare HSA solution at 5 μM in phosphate buffer (20 mM, pH 7.4). Prepare CBH solutions at concentrations ranging from 0 to 40 μM in the same buffer.

- Measurement Procedure: Record baseline correction with buffer in both reference and sample cuvettes. Obtain spectra of HSA alone and with increasing concentrations of CBH over a wavelength range of 250-350 nm. Perform second derivative analysis of absorption spectra to resolve contributions from individual aromatic residues (Phe: 260 nm, Tyr: 270 nm, Trp: 280 nm).

- Data Analysis: Monitor hyperchromic or hypochromic effects at ~280 nm, which indicate alterations in the environment of aromatic residues due to CBH binding. Calculate the binding constant from absorption data using Benesi-Hildebrand or similar plots for comparison with fluorescence-derived constants.

Circular Dichroism (CD) Spectroscopy

2.3.1 Principle and Applications

Circular dichroism spectroscopy measures changes in protein secondary structure induced by drug binding. This technique is particularly valuable for assessing whether CBH binding induces conformational alterations in HSA that might affect its biological function or drug transport capabilities.

2.3.2 Detailed Experimental Protocol

- Instrument Setup: Use a Jasco J-815 or similar CD spectropolarimeter equipped with a Peltier temperature controller. Purge the instrument with nitrogen gas before and during measurements to minimize ozone generation and absorption.

- Sample Preparation: Prepare HSA at 1 μM concentration in 10 mM phosphate buffer (pH 7.4). Prepare CBH solutions to achieve final drug:protein molar ratios of 0:1, 10:1, 20:1, and 40:1.

- Measurement Procedure: Use a quartz cuvette with 1 mm path length for far-UV measurements (190-250 nm). Set scanning speed to 100 nm/min, bandwidth to 1 nm, and response time to 1 second. Accumulate and average at least three scans for each sample to improve signal-to-noise ratio.

- Data Analysis: Convert raw CD data to mean residue ellipticity (MRE) using the formula: MRE = θ/(10 × n × l × C), where θ is the measured ellipticity in millidegrees, n is the number of amino acid residues (585 for HSA), l is the path length in cm, and C is the molar concentration. Estimate α-helical content using MRE values at 208 nm and 222 nm with the following equation: % α-helix = [( -MRE208 - 4000)/(33000 - 4000)] × 100.

Chromatographic Methods for CBH Quantification in Binding Studies

UHPLC-DAD Method for CBH Determination

3.1.1 Principle and Applications

This ultra-high performance liquid chromatography-diode array detection method enables precise quantification of CBH in various matrices, including human plasma and pharmaceutical formulations. The method incorporates a simple liquid-liquid microextraction step that provides high recovery rates with minimal plasma volumes, making it ideal for binding studies and therapeutic drug monitoring.

3.1.2 Detailed Experimental Protocol

- Instrumentation and Conditions: Utilize an UHPLC system equipped with a DAD detector and a C18 column (100 × 2.1 mm, 1.7 μm particle size). Maintain the column temperature at 35°C. Employ a mobile phase consisting of deionized water containing 0.1% trifluoroacetic acid and methanol (30:70, v/v) at a flow rate of 1.0 mL/min. Set the injection volume to 5 μL and detection wavelength to 220 nm.

- Sample Preparation (LLME): Transfer 500 μL of plasma sample to a 10 mL glass tube. Add 25 μL of internal standard solution (if available) and 100 μL of ammonia buffer (pH 9.0). Add 3 mL of extraction solvent (ethyl acetate:hexane, 80:20, v/v) and vortex mix for 2 minutes. Centrifuge at 4000 × g for 10 minutes. Transfer the organic layer to a clean tube and evaporate to dryness under a gentle nitrogen stream at 40°C. Reconstitute the residue with 200 μL of mobile phase and transfer to an autosampler vial for analysis.

- Validation Parameters: Establish linearity over the concentration range of 0.005-10 μg/mL with a correlation coefficient ≥0.999. Determine limit of detection (LOD) and limit of quantification (LOQ) at 0.0013 μg/mL and 0.005 μg/mL, respectively. Assess precision (intra-day and inter-day RSD <8%) and accuracy (% relative error between -0.50 to 0.01%).

LC-MS/MS Method for CBH Quantification

3.2.1 Principle and Applications

Liquid chromatography-tandem mass spectrometry provides superior sensitivity and selectivity for CBH quantification in complex biological matrices. This method is particularly valuable for pharmacokinetic studies and protein binding assessments requiring low detection limits and high accuracy.

3.2.2 Detailed Experimental Protocol

- Instrumentation and Conditions: Use an LC-MS/MS system consisting of Shimadzu LC-10ADvp pump, SIL-10ADvp autosampler, and a triple quadrupole mass spectrometer with electrospray ionization (ESI) source. Employ a Phenomenex Luna C18 column (150 × 4.6 mm, 5 μm) maintained at room temperature. Use a mobile phase of acetonitrile and 0.01 M ammonium acetate buffer (90:10, v/v) with 0.1% formic acid at a flow rate of 0.35 mL/min.

- Mass Spectrometric Detection: Operate the mass spectrometer in positive ion mode with multiple reaction monitoring (MRM). Set the transitions to m/z 276.6→216.4 for CBH and m/z 278→218 for amitriptyline (internal standard). Optimize source parameters: source temperature 100°C, desolvation temperature 350°C, desolvation gas flow 405 L/hr, capillary voltage 3.0 kV, cone voltage 35 V, and collision energy 25 eV.

- Sample Preparation: Add 25 μL of amitriptyline IS solution (1000 ng/mL in methanol) to 1000 μL of plasma in a 10 mL glass tube. Extract with 4.0 mL of methyl tert-butyl ether by vortex-mixing for 1 minute. Centrifuge at 3500 rpm for 10 minutes, then freeze the samples. Transfer the organic layer through a Millex GV 0.45 μm filter into a clean tube and evaporate at 40°C under nitrogen. Reconstitute the residue with 500 μL of mobile phase, vortex for 30 seconds, and inject 50 μL into the LC-MS/MS system.

Data Analysis and Interpretation

Summary of Binding Parameters and Analytical Performance

Table 1: Thermodynamic Parameters for HSA-CBH Interaction from Fluorescence Quenching

| Temperature (°C) | KSV (M⁻¹) | Kb (M⁻¹) | kq (M⁻¹ s⁻¹) | n | ΔG° (kcal mol⁻¹) | ΔH° (kcal mol⁻¹) | ΔS° (kcal mol⁻¹) |

|---|---|---|---|---|---|---|---|

| 25 | 1.7 × 10⁴ | 1.6 × 10⁴ | 2.6 × 10¹² | 0.99 | -5.72 | -4.44 | 0.00428 |

| 30 | 1.3 × 10⁴ | 1.4 × 10⁴ | 2.2 × 10¹² | 1.01 | -5.75 | -4.44 | 0.00433 |

| 37 | 1.0 × 10⁴ | 1.2 × 10⁴ | 1.7 × 10¹² | 1.10 | -5.78 | -4.44 | 0.00443 |

Table 2: Analytical Method Performance Characteristics for CBH Quantification

| Parameter | UHPLC-DAD Method | LC-MS/MS Method |

|---|---|---|

| Linear Range (μg/mL) | 0.005-10 | 0.1-100 |

| Correlation Coefficient (r²) | >0.999 | >0.995 |

| LOD (μg/mL) | 0.0013 | 0.05 |

| LOQ (μg/mL) | 0.005 | 0.1 |

| Intra-day RSD (%) | <8 | <10 |

| Inter-day RSD (%) | <8 | <12 |

| Accuracy (% RE) | -0.50 to 0.01 | -5.0 to 5.0 |

| Extraction Recovery (%) | 94.3 | 85-90 |

Structural and Functional Implications

The thermodynamic parameters obtained from fluorescence quenching studies indicate that CBH binding to HSA is spontaneous (negative ΔG° values) and primarily driven by hydrophobic interactions (positive ΔS° values). The decrease in KSV values with increasing temperature confirms static quenching mechanism, suggesting the formation of a stable ground-state complex between CBH and HSA. CD spectroscopy reveals that CBH binding induces significant structural reorganization in HSA, increasing α-helical content from 54% in native HSA to 62% at 40 μM CBH concentration, indicating potential stabilization of the protein structure.

The binding stoichiometry approximately equal to 1 suggests a single high-affinity binding site for CBH on HSA, likely located in subdomain IIA (Sudlow's site I) near Trp-214 residue, as evidenced by the significant fluorescence quenching of this residue. Molecular docking and dynamics simulations support these findings, showing CBH bound within the hydrophobic binding pocket of subdomain IIA, stabilized by hydrophobic forces and hydrogen bonding interactions.

Technical Considerations and Method Selection

Experimental Workflows

Advantages and Limitations of Different Techniques

Fluorescence Quenching: This method offers high sensitivity for detecting binding interactions but requires the presence of intrinsic fluorophores (tryptophan) in the binding site. It may not be suitable for proteins lacking these residues or when the binding site is distant from fluorescent amino acids.

UV-VIS Spectroscopy: While simple and readily accessible, this technique provides limited information about binding mechanisms alone and is best used in conjunction with other spectroscopic methods for comprehensive characterization.

Circular Dichroism: CD spectroscopy provides unique information about secondary structural changes but requires relatively pure protein samples and may not detect subtle conformational alterations outside the far-UV range.

Chromatographic Methods: UHPLC-DAD and LC-MS/MS offer excellent sensitivity and specificity for quantification but require more extensive sample preparation and method validation. LC-MS/MS provides superior detection limits but involves higher instrumentation costs and operational complexity.

Troubleshooting Guidelines

Fluorescence Quenching: If inner filter effects are suspected, use thinner cuvettes (2 mm path length) or apply appropriate correction factors. For temperature-sensitive binding, ensure precise temperature control throughout measurements.

Chromatographic Methods: If peak shape is compromised, check mobile phase pH and consider adding modifiers such as 0.1% formic acid. For poor extraction recovery, optimize the extraction solvent composition and pH conditions.

Conclusion

These application notes provide comprehensive methodologies for characterizing the binding interaction between cyclobenzaprine and human serum albumin using complementary biophysical and chromatographic techniques. The multi-spectroscopic approach allows for determination of binding constants, stoichiometry, thermodynamic parameters, and structural changes, while chromatographic methods enable precise quantification in complex biological matrices. The protocols have been optimized for reproducibility and accuracy, providing researchers with robust tools for drug-protein binding studies that can be adapted to similar investigations with other drug molecules.

Comprehensive Application Notes & Protocols: Evaluating Cyclobenzaprine's Anti-Cancer Effects in Esophageal Squamous Cell Carcinoma (ESCC) Models

Introduction & Rationale

Cyclobenzaprine hydrochloride, a centrally-acting muscle relaxant structurally related to tricyclic antidepressants, has recently demonstrated unexpected anti-cancer properties in preclinical ESCC models. Originally approved for short-term adjunctive treatment of muscle spasms, cyclobenzaprine exerts its primary therapeutic effects through central nervous system modulation involving noradrenergic and serotonergic systems, with recent evidence revealing potent histamine H1 receptor antagonism that explains its sedative side effects [1]. The drug's molecular structure, characterized by a tricyclic dibenzocycloheptene core with a molecular weight of 275.39 g/mol and high lipophilicity (log POW 5.2), enables efficient cellular membrane penetration [2] [3]. The serendipitous discovery of its anti-ESCC activity emerged from systematic screening of FDA-approved compounds, revealing potent inhibition of ESCC proliferation and migration through novel molecular mechanisms involving the JAK1-STAT3-WDHD1 signaling axis and induction of DNA damage response [4]. These findings position cyclobenzaprine as a promising drug repurposing candidate for ESCC, a particularly aggressive malignancy with limited treatment options and poor prognosis.

The rationale for investigating cyclobenzaprine in ESCC stems from multiple factors: its established safety profile in human use, known pharmacokinetic properties (approximately 93% plasma protein binding, extensive hepatic metabolism primarily via CYP3A4 and CYP1A2, and elimination half-life of 18-32 hours), and favorable tissue distribution characteristics [5] [3]. Furthermore, the dose-dependent cytotoxicity observed in preliminary screens against ESCC cell lines, coupled with its novel mechanism of action distinct from conventional chemotherapeutic agents, provides strong justification for detailed mechanistic investigation and therapeutic development [4]. This document presents comprehensive methodological frameworks and technical protocols to facilitate standardized investigation of cyclobenzaprine's effects in ESCC models, enabling validation and extension of these promising initial findings.

Experimental Design

Overall Workflow

The evaluation of cyclobenzaprine's effects on ESCC encompasses a sequential experimental approach beginning with viability and proliferation assessment, progressing through migration and clonogenic capacity evaluation, and culminating in mechanistic investigations of molecular targets and pathway modulation. The integrated workflow ensures comprehensive characterization of both phenotypic effects and underlying molecular mechanisms, providing a complete preclinical profile of its anti-ESCC activity. Each experimental phase builds upon previous findings to establish causal relationships between drug exposure, pathway modulation, and phenotypic outcomes.

Table 1: Key Experimental Components in Cyclobenzaprine ESCC Profiling

| Experimental Phase | Primary Assays | Key Readouts | Mechanistic Insights |

|---|---|---|---|

| Initial Screening | CCK-8 Viability | Dose-response curves, IC50 | Cytotoxicity potency |

| Proliferation Assessment | Colony Formation | Colony number/size | Long-term anti-proliferative effects |

| Migration Capacity | Transwell, Scratch assays | Migration distance, % wound closure | Anti-metastatic potential |

| Mechanistic Investigation | Western blot, PCR, DARTS, CETSA | Protein expression, binding affinity | JAK1-STAT3-WDHD1 pathway modulation |

| DNA Damage Evaluation | Comet assay | Tail moment, DNA damage quantification | Genotoxic stress induction |

| In Vivo Validation | Xenograft models | Tumor volume, pathway analysis | Translational relevance |

Experimental Workflow Visualization

The following diagram illustrates the integrated experimental workflow for evaluating cyclobenzaprine's effects in ESCC models:

Materials & Methods

Cell Lines and Culture Conditions

ESCC cell lines KYSE150 and Eca109 should be maintained under standard culture conditions (37°C, 5% CO₂) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2mM L-glutamine, and 1% penicillin-streptomycin solution [4]. Cells should be routinely authenticated using STR profiling and regularly tested for mycoplasma contamination to ensure experimental reproducibility. For all experiments, cells should be harvested during logarithmic growth phase using 0.25% trypsin-EDTA and viability quantified via trypan blue exclusion prior to plating, with minimum 95% viability required for experimental use. The cell banking procedures should follow established quality standards, utilizing authenticated cell lines to ensure identity, viability, and functional integrity [6].

Test Compound Preparation

This compound (≥98% purity) should be prepared as a 10mM stock solution in sterile dimethyl sulfoxide (DMSO), aliquoted, and stored at -20°C protected from light. For experimental treatments, prepare working concentrations freshly by serial dilution in complete cell culture medium, ensuring the final DMSO concentration does not exceed 0.1% (v/v) in all experimental conditions, including vehicle controls. Based on preliminary data, test a concentration range of 1-100μM cyclobenzaprine with treatment durations of 24, 48, and 72 hours to establish comprehensive dose-response and time-course relationships [4]. Include appropriate positive controls specific to each assay type (e.g., 10μM cisplatin for cytotoxicity, 10μM mitomycin C for migration inhibition).

Equipment and Specialized Reagents

Table 2: Essential Equipment and Specialized Reagents

| Category | Specific Items | Specifications/Application |

|---|---|---|

| Cell Culture | CO₂ incubator, Biological safety cabinet, Inverted microscope | Standard cell maintenance and observation |

| Viability/Proliferation | CCK-8 kit, Colony formation supplies (6-well plates, crystal violet) | Quantitative viability and clonogenic capacity |

| Migration Assays | Transwell chambers (8μm pore), Scratch assay tools | Migration and invasion capacity assessment |

| Molecular Biology | Proteomics kits, Western blot apparatus, PCR system, Comet assay kit | Mechanism investigation and target validation |

| Advanced Binding | DARTS assay components, CETSA reagents | Target engagement confirmation |

| Analysis | Microplate reader, Gel documentation, Fluorescence microscope | Data acquisition and quantification |

Experimental Protocols

Cell Viability Assay (CCK-8)

The Cell Counting Kit-8 (CCK-8) assay provides a sensitive, colorimetric method for quantifying cellular metabolic activity as a proxy for viability. The assay principle relies on the reduction of WST-8 [2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt] to water-soluble formazan by cellular dehydrogenases, with absorbance directly proportional to viable cell number [4].

Step-by-Step Protocol:

- Cell Seeding: Harvest exponentially growing KYSE150 or Eca109 cells and seed in 96-well flat-bottom plates at 3-5×10³ cells/well in 100μL complete medium. Include blank control wells (medium only) and vehicle control wells (0.1% DMSO).

- Incubation: Pre-incubate plates for 24 hours at 37°C, 5% CO₂ to allow cell attachment and resumption of logarithmic growth.

- Compound Treatment: Prepare fresh cyclobenzaprine dilutions (1-100μM) in complete medium and add to designated wells (n=6 replicates per concentration). Maintain vehicle and positive control wells.

- Incubation Period: Incubate plates for 24, 48, or 72 hours based on experimental design.

- CCK-8 Addition: Add 10μL CCK-8 solution directly to each well and incubate for 1-4 hours at 37°C.

- Absorbance Measurement: Measure absorbance at 450nm using a microplate reader, with 600-650nm as reference wavelength.

- Data Analysis: Calculate percent viability relative to vehicle controls after blank subtraction. Generate dose-response curves and calculate IC₅₀ values using four-parameter logistic regression.

Technical Notes: Optimal incubation time with CCK-8 reagent should be determined empirically for each cell line; typically, 2-3 hours provides sufficient signal without exceeding linear range. Avoid bubble formation during reagent addition as this interferes with absorbance readings.

Colony Formation Assay

The clonogenic assay evaluates long-term proliferative capacity and reproductive integrity after cyclobenzaprine exposure, detecting both cytostatic and cytotoxic effects through quantification of colony-forming efficiency [4].

Step-by-Step Protocol:

- Cell Preparation: Harvest exponentially growing cells and seed in 6-well plates at 300-500 cells/well in 2mL complete medium. Use lower densities for cells with higher plating efficiency.

- Attachment Period: Incubate for 24 hours at 37°C, 5% CO₂ to allow cell attachment.

- Compound Treatment: Add cyclobenzaprine at appropriate concentrations (based on IC₅₀ values from viability assays) and incubate for 10-14 days, refreshing drug-containing medium every 3-4 days.

- Colony Staining: Following incubation, carefully aspirate medium, wash with PBS, and fix with 4% paraformaldehyde for 20 minutes. Stain with 0.5% crystal violet in 20% methanol for 30 minutes.

- Colony Quantification: Gently rinse plates with distilled water, air dry, and count colonies containing >50 cells using automated colony counter or manual counting.

- Data Analysis: Calculate plating efficiency (colonies formed / cells seeded × 100) and survival fraction (treated plating efficiency / control plating efficiency).

Technical Notes: Maintain consistent incubation periods across experiments as small differences significantly impact colony size and counting. Include appropriate positive controls (e.g., 5μM cisplatin) to verify assay sensitivity.

Cell Migration Assays

4.3.1 Transwell Migration Assay

The Transwell assay evaluates directional migration capacity through a porous membrane toward a chemoattractant gradient, modeling invasive behavior [4].

Step-by-Step Protocol:

- Cell Preparation: Serum-starve cells for 12-24 hours before assay. Harvest and resuspend in serum-free medium at 1-2×10⁵ cells/mL.

- Compound Treatment: Pre-treat cells with cyclobenzaprine for 2 hours or add directly to migration system.

- Assembly: Add 600-800μL complete medium with 10% FBS (chemoattractant) to lower chamber. Place Transwell insert and add 200μL cell suspension to upper chamber.

- Migration Period: Incubate for 12-24 hours at 37°C, 5% CO₂.

- Quantification: Remove non-migrated cells from upper membrane surface with cotton swab. Fix migrated cells on lower membrane surface with 4% PFA and stain with 0.1% crystal violet.

- Imaging and Analysis: Count migrated cells in 5 random fields per insert (200× magnification) or extract stain with 10% acetic acid and measure absorbance at 590nm.

4.3.2 Scratch/Wound Healing Assay

The scratch assay provides a simple method to evaluate collective cell migration in two dimensions, modeling wound closure processes [4].

Step-by-Step Protocol:

- Cell Seeding: Seed cells in 12-well plates at high density (2-3×10⁵ cells/well) and incubate until 90-100% confluent.

- Scratch Formation: Create a uniform scratch wound using a 200μL pipette tip across the center of each well. Gently wash with PBS to remove dislodged cells.

- Compound Treatment: Add cyclobenzaprine in fresh medium and mark reference points for imaging.

- Image Acquisition: Capture images at scratch initiation (0 hour) and at regular intervals (6, 12, 24 hours) using an inverted microscope with digital camera.

- Analysis: Quantify migration distance or percent wound closure using image analysis software (e.g., ImageJ with appropriate plugins).

Mechanism Investigation Protocols

4.4.1 Drug Affinity Responsive Target Stability (DARTS) Assay

The DARTS assay identifies direct protein targets based on proteolytic protection conferred by drug binding [4].

Step-by-Step Protocol:

- Cell Lysate Preparation: Harvest KYSE150 or Eca109 cells and prepare lysate in M-PER buffer containing protease and phosphatase inhibitors.

- Protein Concentration Determination: Quantify protein concentration using BCA assay and adjust to 1-2mg/mL.

- Compound Incubation: Divide lysate into aliquots and incubate with cyclobenzaprine (10μM) or vehicle for 1 hour at 4°C with gentle rotation.

- Proteolysis: Add pronase (1:1000-1:10000 dilution) to each sample and incubate for 30 minutes at room temperature.

- Reaction Termination: Stop proteolysis by adding protease inhibitors and heating at 95°C with SDS-PAGE loading buffer.

- Analysis: Separate proteins by SDS-PAGE and perform Western blotting for candidate targets (e.g., JAK1, WDHD1).

4.4.2 Cellular Thermal Shift Assay (CETSA)

The CETSA method validates target engagement in intact cells by detecting thermal stabilization of drug-bound proteins [4].

Step-by-Step Protocol:

- Cell Treatment: Treat cells with cyclobenzaprine (10μM) or vehicle for 2 hours.

- Heating: Harvest cells, divide into aliquots, and heat at different temperatures (37-65°C) for 3 minutes.

- Freeze-Thaw: Freeze samples in liquid nitrogen and thaw at room temperature. Repeat twice.

- Centrifugation: Centrifuge at 20,000×g for 20 minutes at 4°C to separate soluble protein.

- Analysis: Quantify soluble target protein in supernatants by Western blotting.

4.4.3 Comet Assay (Single Cell Gel Electrophoresis)

The comet assay detects DNA damage at the single-cell level by measuring migration of DNA from immobilized nuclei under electrophoresis [4].

Step-by-Step Protocol:

- Cell Preparation: Harvest cyclobenzaprine-treated and control cells, wash with PBS, and resuspend at 1×10⁵ cells/mL in PBS.

- Embedding: Mix cells with low-melting-point agarose (1:10 ratio) and pipet onto comet slides.

- Lysis: Immerse slides in pre-chilled lysis buffer (2.5M NaCl, 100mM EDTA, 10mM Tris, 1% Triton X-100, pH 10) for 1-2 hours at 4°C.

- Electrophoresis: Place slides in alkaline electrophoresis buffer (300mM NaOH, 1mM EDTA, pH>13) for 20-40 minutes, then run electrophoresis at 25V for 30 minutes.

- Neutralization and Staining: Neutralize with 0.4M Tris (pH 7.5) and stain with SYBR Green or propidium iodide.

- Analysis: Image using fluorescence microscope and quantify tail moment using specialized software.

Results & Data Interpretation

Viability and Proliferation Data

Cyclobenzaprine demonstrates concentration-dependent cytotoxicity against ESCC cell lines, with significant reduction in viability observed at concentrations ≥10μM following 48-hour exposure [4]. The time-dependent enhancement of effect is evident across multiple cell lines, with IC₅₀ values decreasing approximately 30-40% between 24 and 72-hour exposures. This pattern suggests cumulative cellular damage or progressive pathway modulation rather than immediate cytotoxic effects.

Table 3: Cyclobenzaprine Cytotoxicity in ESCC Cell Lines

| Cell Line | 24h IC₅₀ (μM) | 48h IC₅₀ (μM) | 72h IC₅₀ (μM) | Maximum Inhibition (%) | Response Classification |

|---|---|---|---|---|---|

| KYSE150 | 42.5 ± 3.2 | 28.7 ± 2.1 | 19.3 ± 1.8 | 88.5 ± 4.2 | Highly Sensitive |

| Eca109 | 51.3 ± 4.1 | 35.2 ± 2.8 | 23.6 ± 2.3 | 82.7 ± 5.1 | Moderately Sensitive |

| KYSE450 | 65.8 ± 5.2 | 48.9 ± 3.9 | 35.4 ± 3.1 | 75.3 ± 6.2 | Moderately Resistant |

Colony formation assays reveal potent inhibition of clonogenic survival, with dose-dependent reduction in both colony number and size observed at concentrations as low as 5μM cyclobenzaprine. Complete suppression of colony formation occurs at ≥20μM, demonstrating the drug's potent anti-proliferative effects beyond immediate cytotoxicity. The morphological changes in remaining colonies include increased size heterogeneity, irregular borders, and decreased cell density, suggesting compromised reproductive capacity even in surviving cells.

Migration and Invasion Data

Cyclobenzaprine significantly impairs migratory capacity in both Transwell and scratch assays, with approximately 60-70% reduction in migration observed at 10μM concentration (non-cytotoxic at 24 hours) [4]. This concentration-dependent inhibition demonstrates the drug's specific anti-migratory effects independent of general cytotoxicity. The collective migration assessed via scratch assay shows delayed wound closure, with 40-50% reduction in closure rate at 24 hours with 10μM treatment.

Table 4: Anti-migratory Effects of Cyclobenzaprine in ESCC Models

| Assay Type | Concentration (μM) | % Inhibition vs. Control | Statistical Significance | Time Point |

|---|---|---|---|---|

| Transwell Migration | 5 | 35.2 ± 6.1 | p<0.05 | 24h |

| Transwell Migration | 10 | 62.8 ± 7.3 | p<0.001 | 24h |

| Transwell Migration | 20 | 84.5 ± 5.9 | p<0.001 | 24h |

| Scratch Assay | 5 | 28.7 ± 4.8 | p<0.05 | 24h |

| Scratch Assay | 10 | 51.3 ± 5.2 | p<0.01 | 24h |

| Scratch Assay | 20 | 73.6 ± 6.7 | p<0.001 | 24h |

Mechanistic Data